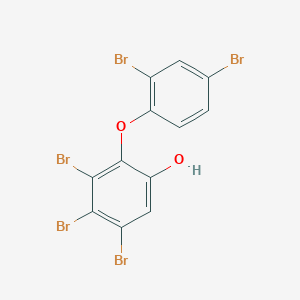
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol is an organobromine compound that is 3,4,5-tribromophenol substituted at position 2 by a 2,4-dibromophenoxy group. Isolated from the marine sponge Dysidea, it exhibits calcium channel modulatory activity. It has a role as a metabolite and a calcium channel modulator. It is a member of phenols, an organobromine compound and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
Antifouling Activity
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol has demonstrated significant antifouling activity. A study by Ortlepp, Pedpradap, Dobretsov, and Proksch (2008) found that this compound, along with similar compounds, showed potent activity against marine bacteria, diatom, barnacle larvae, and mussel juveniles, suggesting potential as a non-toxic antifouling agent in marine environments (Ortlepp et al., 2008).
Pharmacological and Ecological Activities
Faisal et al. (2021) isolated this compound from the Indonesian marine sponge Lamellodysidea herbacea, finding it to exhibit a broad range of bioactivities. These include potent inhibition against pathogenic bacterial and fungal strains, and inhibition of the Hepatitis C Virus (HCV), underlining its ecological and pharmacological significance (Faisal et al., 2021).
Radical-Scavenging Activity
The compound also shows potential in radical-scavenging activity. Duan, Li, and Wang (2007) reported that various highly brominated mono- and bis-phenols, including structures similar to this compound, exhibited significant radical-scavenging activity. This suggests potential applications in fields where oxidative stress is a concern, such as in antioxidant therapies (Duan et al., 2007).
Anti-Cancer Properties
Arai et al. (2016) isolated this compound from a marine sponge and found it to exhibit anti-proliferative activity against cancer cells under glucose-starved conditions, indicating its potential as a selective growth inhibitor for certain types of cancer (Arai et al., 2016).
Eigenschaften
CAS-Nummer |
35162-01-7 |
|---|---|
Molekularformel |
C12H5Br5O2 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O2/c13-5-1-2-9(6(14)3-5)19-12-8(18)4-7(15)10(16)11(12)17/h1-4,18H |
InChI-Schlüssel |
LNZHBUPVHNJGJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2O)Br)Br)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




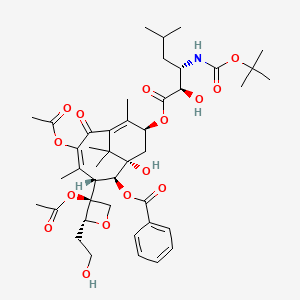
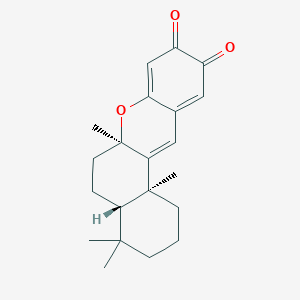
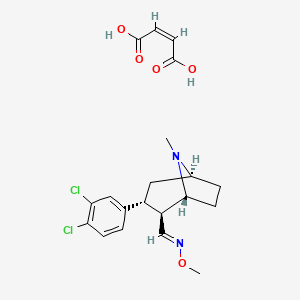
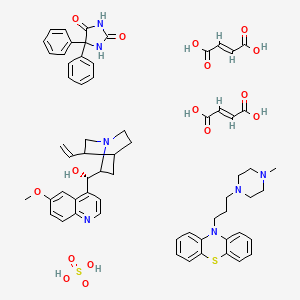
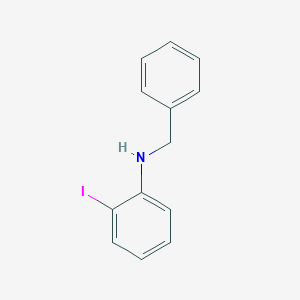

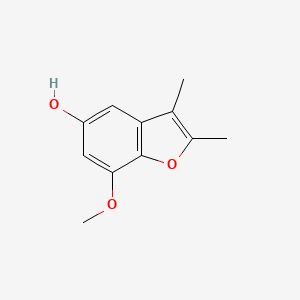
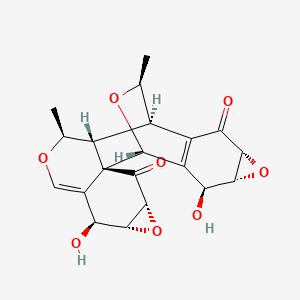

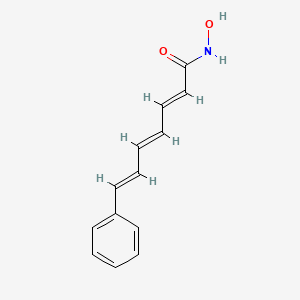
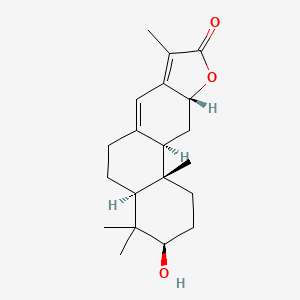

![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)